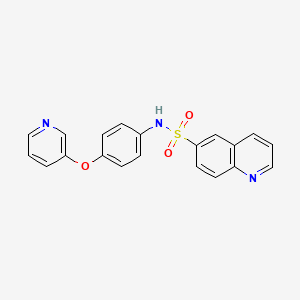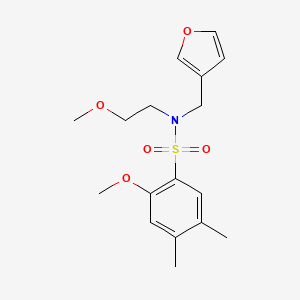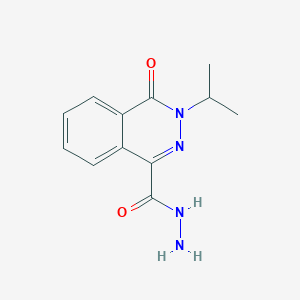
N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide is a complex organic compound with the molecular formula C20H15N3O3S and a molecular weight of 377.42 g/mol. This compound features a quinoline core, a sulfonamide group, and a pyridin-3-yloxy substituent, making it a unique and versatile molecule in various scientific fields.
作用机制
Target of Action
The compound N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide, also known as N-[4-(pyridin-3-yloxy)phenyl]quinoline-6-sulfonamide, is a hybrid of pyridine/quinoline and sulfonamide . It has been found to target a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .
Mode of Action
The compound’s mode of action is believed to be through its interaction with these targets, leading to changes in cellular processes. Pyridines/quinolines are promising inhibitors of the aforementioned targets and demonstrate potential activity against various cancers . Sulfonamides can exert their anticancer potential through different mechanisms .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its ability to act on dual/multiple targets in cancer cells . The affected pathways and their downstream effects are likely to be diverse, given the range of targets and the compound’s potential for multitargeted action .
Result of Action
The molecular and cellular effects of the compound’s action would be dependent on the specific targets it interacts with and the biochemical pathways it affects. Given its potential for multitargeted action, the compound could have a broad range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The pyridin-3-yloxy group is then introduced through a nucleophilic substitution reaction, where the phenyl group is replaced by the pyridin-3-yloxy moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can further enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions
N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted sulfonamide compounds .
科学研究应用
N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, dyes, and catalysts for industrial processes.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
Sulfonamide derivatives: Such as sulfanilamide, which is used as an antibacterial agent.
Uniqueness
N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide is unique due to its combination of a quinoline core, sulfonamide group, and pyridin-3-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-27(25,19-9-10-20-15(13-19)3-1-12-22-20)23-16-5-7-17(8-6-16)26-18-4-2-11-21-14-18/h1-14,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPCGLIYOBHUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2870256.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2870257.png)

![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870262.png)


![9-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2870266.png)


![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2870270.png)
![3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2870275.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline](/img/structure/B2870278.png)
